

Application Notes and Protocols: Ibudilast-d7 in Drug Metabolism and Pharmacokinetic (DMPK) Assays

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Compound of Interest

Compound Name: *Ibudilast-d7*

Cat. No.: *B10783412*

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Introduction

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects, currently under investigation for various neurological disorders. To thoroughly characterize its drug metabolism and pharmacokinetic (DMPK) profile, a robust and reliable analytical method is essential. **Ibudilast-d7**, a deuterated form of Ibudilast, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its use significantly improves the accuracy and precision of quantitative assays by correcting for variability during sample preparation and analysis.^{[1][2][3]} This document provides detailed application notes and protocols for the use of **Ibudilast-d7** in key DMPK assays.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ibudilast in Humans (Single and Multiple Doses)

Parameter	Single Dose (30 mg)	Multiple Dose (30 mg b.i.d. for 14 days)
Tmax (median)	4-6 hours	4-6 hours
Cmax (mean \pm SD)	32 ng/mL	60 \pm 25 ng/mL
AUC ₀₋₂₄ (mean \pm SD)	-	1004 \pm 303 ng·h/mL
t _{1/2} (mean)	19 hours	19 hours
Primary Metabolite	6,7-dihydrodiol-ibudilast	6,7-dihydrodiol-ibudilast
Metabolite to Parent Ratio (Plasma)	~30% of parent drug levels	~20-50% of parent drug Cmax

Data compiled from healthy adult volunteers.[1][4][5]

Table 2: Cross-Species Pharmacokinetic Comparison of Ibudilast (Oral Dosing)

Species	Dose-Normalized AUC (ng·h/mL)/(mg/kg)	Plasma Protein Binding
Human	896	\geq 95%
Mouse	0.3 - 87	Not Reported
Rat	0.3 - 87	Not Reported
Rabbit	0.3 - 87	Not Reported
Dog	0.3 - 87	\geq 95%
Cynomolgus Monkey	0.3 - 87	\geq 95%
Minipig	0.3 - 87	Not Reported

This table highlights the significant interspecies variability in the oral bioavailability of Ibudilast. [6]

Experimental Protocols

Bioanalytical Method for Quantification of Ibudilast in Plasma using LC-MS/MS

This protocol describes a general method for the quantification of Ibudilast in plasma samples using **Ibudilast-d7** as an internal standard.

a. Sample Preparation (Protein Precipitation)

- Thaw plasma samples on ice.
- To 100 μ L of plasma, add 10 μ L of **Ibudilast-d7** internal standard working solution (concentration to be optimized based on expected analyte levels).
- Vortex briefly to mix.
- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions (Example)

- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 μ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.

- Injection Volume: 10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
 - Ibudilast: To be determined (e.g., precursor ion -> product ion)
 - **Ibudilast-d7**: To be determined (e.g., precursor ion -> product ion)
- Data Analysis: Quantify Ibudilast by calculating the peak area ratio of the analyte to the internal standard (**Ibudilast-d7**).

c. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, and stability.[7][8]

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of Ibudilast.

a. Materials

- Pooled human liver microsomes (HLM)
- 0.1 M Phosphate buffer (pH 7.4)
- NADPH regenerating system (or NADPH)
- Ibudilast stock solution (in DMSO)
- **Ibudilast-d7** stock solution (for internal standard)

- Acetonitrile (ice-cold)
- Positive control compounds (e.g., midazolam, testosterone)

b. Procedure

- Prepare a working solution of Ibudilast in phosphate buffer.
- Thaw HLM on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
- Pre-warm the HLM suspension at 37°C for 5 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- Immediately add the Ibudilast working solution to the HLM suspension (final substrate concentration, e.g., 1 μ M).
- Incubate at 37°C with gentle shaking.
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
- Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing **Ibudilast-d7**.
- Vortex and centrifuge to pellet the protein.
- Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Ibudilast.

c. Data Analysis

- Plot the natural logarithm of the percentage of Ibudilast remaining versus time.
- Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
- Calculate the in vitro half-life ($t_{1/2}$) = $0.693 / k$.

- Calculate the intrinsic clearance (CLint) = $(0.693 / t_{1/2}) / (\text{mg/mL microsomal protein})$.

Metabolite Identification of Ibudilast

This protocol provides a general workflow for identifying potential metabolites of Ibudilast.

a. In Vitro Incubation

- Incubate Ibudilast with human liver microsomes as described in the metabolic stability assay, but for a longer duration (e.g., 60-120 minutes) to allow for metabolite formation.
- Prepare a control sample without the NADPH regenerating system.

b. Sample Preparation

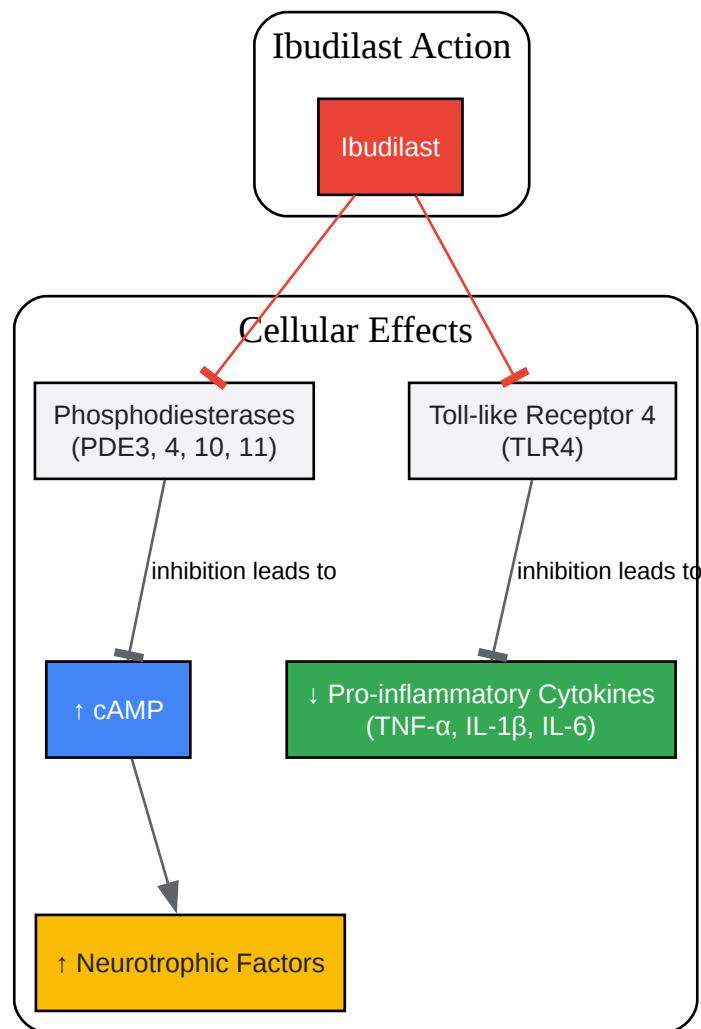
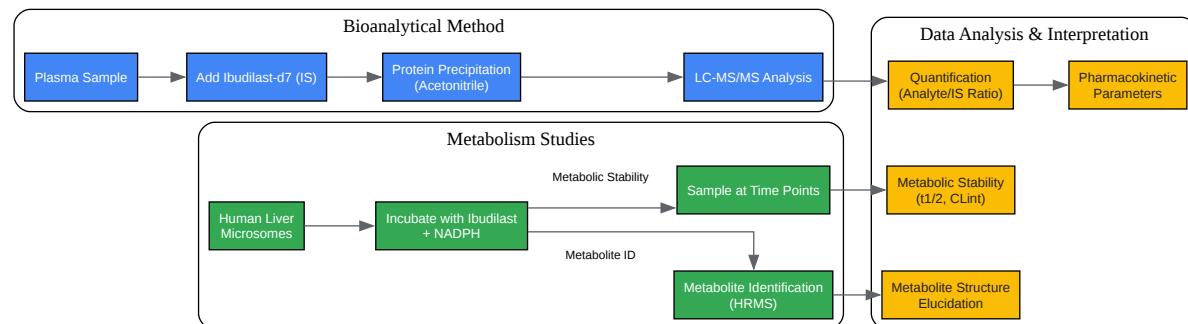
- Terminate the reaction with ice-cold acetonitrile.
- Centrifuge and collect the supernatant.
- Concentrate the supernatant under nitrogen.
- Reconstitute in a suitable solvent for LC-MS analysis.

c. LC-MS/MS Analysis

- Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
- Employ data-dependent acquisition methods to trigger MS/MS fragmentation of potential metabolites.
- Analyze the data for masses corresponding to predicted metabolic transformations of Ibudilast (e.g., hydroxylation, N-dealkylation, glucuronidation). The primary metabolite in humans is 6,7-dihydrodiol-ibudilast.^[6]
- Compare the chromatograms of the reaction sample and the control sample to identify peaks that are unique to the reaction.

- Elucidate the structure of the metabolites based on their accurate mass, fragmentation patterns, and comparison to known metabolic pathways.

Mandatory Visualizations



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